N-(3-fluorophenyl)prop-2-enamide
Description
Contextualization of Acrylamide (B121943) Derivatives in Organic Chemistry
Acrylamide and its derivatives, known as acrylamides, are a versatile class of organic compounds characterized by a vinyl group attached to an amide. The core structure, prop-2-enamide, features an α,β-unsaturated carbonyl system. sigmaaldrich.com This arrangement makes the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity known as Michael addition. nih.govnih.gov This inherent reactivity allows acrylamides to serve as valuable building blocks in the synthesis of more complex molecules and polymers.
Enamides, a subclass of amides, are characterized by a double bond adjacent to the nitrogen atom and are noted for their balanced stability and reactivity. chemrxiv.orgrsc.org They are crucial pharmacophores in many biologically active natural products and are increasingly used in synthetic organic chemistry for the asymmetric incorporation of nitrogen. chemrxiv.orgnih.gov
Significance of Fluorine Substitution in Organic Molecules
Key effects of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can prolong the half-life of a drug in the body. wikipedia.org
Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to dissolve in fats and lipids, potentially enhancing its absorption and distribution in the body. wikipedia.orgresearchgate.net
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter a molecule's acidity, basicity, and dipole moment, which can influence its binding affinity to biological targets. informahealthcare.comnih.gov
Improved Bioavailability: By enhancing metabolic stability and membrane permeability, fluorination can lead to improved bioavailability of a drug. numberanalytics.com
The strategic placement of fluorine can block sites of metabolic oxidation, preventing the formation of potentially toxic byproducts. wikipedia.org For these reasons, approximately 20% of all commercialized pharmaceuticals contain fluorine. wikipedia.org
Overview of N-Arylprop-2-enamide Structural Class
The N-arylprop-2-enamide structural class combines the features of an acrylamide with an aromatic ring attached to the nitrogen atom. This linkage creates a scaffold that is of significant interest in medicinal chemistry and drug design. The aryl group can be modified with various substituents to fine-tune the molecule's electronic and steric properties.
Compounds within this class have been investigated for a range of potential biological activities. ontosight.ai For instance, N-(2-arylethyl)-2-methylprop-2-enamides have been synthesized and utilized as functionalized templates for creating molecularly imprinted polymers, which have applications in selective binding of target molecules. nih.govmdpi.com The synthesis of these compounds often involves the acylation of an arylamine with an appropriate acylating agent. mdpi.com The specific compound of interest, N-(3-fluorophenyl)prop-2-enamide, incorporates a fluorine atom on the phenyl ring, combining the characteristics of both fluorinated compounds and N-arylprop-2-enamides.
Properties
IUPAC Name |
N-(3-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJVAXXKUPXVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302512 | |
| Record name | N-(3-Fluorophenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519004-35-4 | |
| Record name | N-(3-Fluorophenyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519004-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Fluorophenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Crystallographic Characterization of N 3 Fluorophenyl Prop 2 Enamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would offer a detailed map of the atomic connectivity and electronic structure of N-(3-fluorophenyl)prop-2-enamide.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the acrylamide (B121943) and the 3-fluorophenyl moieties. The vinylic protons of the prop-2-enamide group will likely appear as a complex multiplet system in the range of δ 5.5-6.5 ppm. The proton attached to the nitrogen (amide proton) would typically be observed as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally expected in the region of δ 8.0-9.0 ppm.
The aromatic protons of the 3-fluorophenyl ring will show characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing nature of the fluorine atom and the amide group. The proton at the C2 position (ortho to the amide linkage) is expected to be the most deshielded, likely appearing as a triplet or doublet of doublets around δ 7.7-7.9 ppm. The protons at the C4, C5, and C6 positions will resonate at slightly higher fields, in the range of δ 7.0-7.5 ppm, with their multiplicities determined by coupling to adjacent protons and the fluorine atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Amide NH | 8.0 - 9.0 | br s |
| Vinylic CH | 6.2 - 6.5 | m |
| Vinylic CH₂ | 5.6 - 5.9 | m |
| Aromatic C2-H | 7.7 - 7.9 | t or dd |
| Aromatic C4-H | 7.2 - 7.4 | m |
| Aromatic C5-H | 7.0 - 7.2 | m |
| Aromatic C6-H | 7.3 - 7.5 | ddd |
Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon, the vinylic carbons, and the aromatic carbons. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 165-170 ppm.
The vinylic carbons of the acrylamide group will likely appear at approximately δ 125-135 ppm. The carbons of the 3-fluorophenyl ring will exhibit characteristic shifts influenced by the fluorine substituent. The carbon atom directly bonded to the fluorine (C3) will show a large C-F coupling constant and is expected to resonate around δ 160-165 ppm. The carbon atom attached to the nitrogen (C1) will be found at approximately δ 138-142 ppm. The remaining aromatic carbons will appear in the region of δ 110-130 ppm, with their precise shifts influenced by the positions relative to the fluorine and amide groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 165 - 170 |
| Vinylic CH | 130 - 135 |
| Vinylic CH₂ | 125 - 130 |
| Aromatic C1 | 138 - 142 |
| Aromatic C2 | 115 - 120 |
| Aromatic C3 | 160 - 165 (d, ¹JCF) |
| Aromatic C4 | 110 - 115 (d, ³JCF) |
| Aromatic C5 | 128 - 132 (d, ⁴JCF) |
| Aromatic C6 | 120 - 125 (d, ³JCF) |
Note: Predicted values are based on analogous compounds and general NMR principles. 'd' indicates a doublet due to C-F coupling. Actual experimental values may vary.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Considerations
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. In the case of this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this fluorine atom is sensitive to its electronic environment. For a fluorine atom on a benzene (B151609) ring, the chemical shift is typically observed in the range of -110 to -120 ppm relative to a standard such as CFCl₃. The signal may appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
Vibrational Wavenumber Assignments
The vibrational spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibration of the amide group is anticipated to appear as a sharp band around 3300 cm⁻¹ in the IR spectrum. The C=O stretching vibration (Amide I band) will be a strong absorption, typically observed in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1530-1560 cm⁻¹.
The C=C stretching vibration of the vinyl group will likely be observed near 1620-1640 cm⁻¹. The C-F stretching vibration of the fluorophenyl group is expected to give a strong absorption band in the range of 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1000 cm⁻¹).
Table 3: Predicted Vibrational Wavenumber Assignments for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide N-H | Stretching | ~3300 |
| Amide C=O | Stretching (Amide I) | 1650 - 1680 |
| Amide N-H | Bending (Amide II) | 1530 - 1560 |
| Vinyl C=C | Stretching | 1620 - 1640 |
| Aromatic C-H | Stretching | >3000 |
| C-F | Stretching | 1200 - 1300 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Note: Predicted values are based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.
Analysis of Functional Group Vibrations
The analysis of the vibrational spectra provides a fingerprint for the molecule, confirming the presence of key functional groups. The strong Amide I and Amide II bands are characteristic of the secondary amide linkage. The presence of both vinylic and aromatic C-H stretching vibrations confirms the acrylamide and fluorophenyl moieties. The intense C-F stretching band is a clear indicator of the fluorine substitution on the aromatic ring. The combination of these characteristic vibrations would provide strong evidence for the structure of this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical tool in chemical analysis, providing precise information about the mass-to-charge ratio of ions. This data is crucial for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. While specific experimental HR-MS data for this compound is not widely published, the theoretical exact mass can be calculated. For a related compound, N-[2-(3-fluorophenyl)-2-oxoethyl]prop-2-enamide (C₁₁H₁₀FNO₂), the computed exact mass is 207.06955672 Da. nih.gov This level of precision allows chemists to distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of a synthesized molecule.
Table 1: Theoretical Mass Data for a Related Compound
| Compound | Molecular Formula | Computed Exact Mass (Da) |
|---|
Liquid Chromatography-Mass Spectrometry (LC/MS)
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Analysis
To perform X-ray crystal structure analysis, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is derived from the electron distribution of the molecule and provides insights into the nature and prevalence of different types of intermolecular contacts.
In studies of similar molecules, Hirshfeld surface analysis has been instrumental in understanding packing motifs. For example, in the crystal structure of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, the analysis showed that over 90% of the intermolecular contacts involve hydrogen atoms. nih.gov Similarly, for N-acetyl-t-3-methyl-r-2,c-6-di-phenyl-piperidine, the dominant interactions were found to be H···H (73.2%), C···H (18.4%), and O···H (8.4%). nih.gov For N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, the most significant contributions to the crystal packing were from H···H (26.6%), S···H/H···S (13.8%), and Cl···H/H···Cl (9.5%) contacts. researchgate.net This type of analysis for this compound would be expected to reveal significant contributions from H···H, C···H, and F···H contacts, providing a detailed picture of the forces governing its crystal packing.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By precisely measuring the percentage of carbon, hydrogen, nitrogen, and other elements, it is possible to verify the empirical formula of a newly synthesized molecule. For this compound (C₉H₈FNO), the theoretical elemental composition can be calculated.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 66.25% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.94% |
| Fluorine | F | 18.998 | 1 | 18.998 | 11.65% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.59% |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.81% |
| Total | | | | 163.167 | 100.00% |
Experimental data from elemental analysis that closely matches these theoretical percentages would provide strong evidence for the successful synthesis and purity of this compound. This technique is often used in conjunction with mass spectrometry and NMR spectroscopy to provide a complete and unambiguous characterization of the compound. acs.org
Chemical Reactivity and Transformation Mechanisms
Reactions Involving the Amide Functional Group
The amide bond in N-(3-fluorophenyl)prop-2-enamide is central to its structure and can be both formed and cleaved under appropriate chemical conditions.
Formation: The synthesis of this compound typically involves the acylation of 3-fluoroaniline. A standard laboratory method would be the reaction of 3-fluoroaniline with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Cleavage: The amide bond is generally stable but can be cleaved through hydrolysis under either acidic or basic conditions.
Acidic Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water. This process typically requires elevated temperatures and strong acid (e.g., HCl or H₂SO₄) and results in the formation of 3-fluoroaniline and poly(acrylic acid), as the acryloyl moiety will polymerize under these conditions.
Basic Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH) and heat, the hydroxide ion can directly attack the carbonyl carbon. This leads to the formation of 3-fluoroaniline and the sodium salt of acrylic acid.
Reactivity of the Fluorophenyl Moiety
The fluorophenyl ring can participate in aromatic substitution reactions, though its reactivity is modulated by the two existing substituents: the fluorine atom and the N-acylamino group (-NHCOR).
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the existing substituents determine the position of the incoming electrophile.
N-acylamino group: This group is an activator (less so than a simple amino group) and an ortho, para-director due to the ability of the nitrogen lone pair to donate electron density to the ring through resonance.
Fluorine atom: Halogens are deactivating due to their inductive electron withdrawal but are also ortho, para-directing because of resonance donation from their lone pairs.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring, typically requires strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to activate the ring. The fluorophenyl ring in this compound is not strongly activated for SNAr. While fluorine can act as a leaving group, the absence of strong activating groups makes this reaction difficult, requiring harsh conditions or specialized catalysts.
Cyclization and Rearrangement Reactions
The prop-2-enamide moiety in this compound provides a versatile handle for various cyclization reactions, leading to the formation of heterocyclic structures. These transformations are of significant interest in synthetic chemistry for the construction of complex molecules.
One important class of reactions is the intramolecular cyclization to form quinolinone derivatives. For instance, the Camps cyclization involves the base-catalyzed intramolecular condensation of N-(2-acylaryl)amides to yield quinolin-2-ones or quinolin-4-ones. nih.gov While this compound itself is not a direct substrate for the classical Camps reaction, related N-aryl acrylamides can undergo analogous cyclizations under different conditions.
Modern synthetic methods, such as transition-metal-catalyzed or photoredox-catalyzed reactions, have been developed for the cyclization of N-aryl acrylamides. researchgate.net These methods can lead to the formation of dihydroquinolinones. For example, a visible-light-induced photoredox cyclization of N-arylacrylamides can provide access to dihydroquinolinones through a 6-endo-trig cyclization pathway. stackexchange.comresearchgate.net The reaction proceeds via a diradical intermediate, followed by intersystem crossing and proton transfer.
Table 2: Potential Cyclization Products from this compound
| Reaction Type | Product Class | Potential Product from this compound |
| Intramolecular Friedel-Crafts type reaction | Dihydroquinolinone | 7-Fluoro-3,4-dihydroquinolin-2(1H)-one |
| Radical cyclization | Oxindole | 5-Fluoro-3-methyloxindole |
It is important to note that the regiochemical outcome of these cyclizations can be influenced by the reaction conditions and the specific catalysts employed.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular properties with a good balance between accuracy and computational cost. DFT calculations are instrumental in understanding the geometry, vibrational frequencies, and electronic characteristics of molecules.
Optimized Molecular Geometry
The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For a molecule like N-(3-fluorophenyl)prop-2-enamide, the optimized geometry would reveal key bond lengths, bond angles, and dihedral angles.
Based on studies of similar acrylamide (B121943) derivatives, it is expected that the phenyl ring and the acrylamide group would be nearly coplanar to maximize π-conjugation. The presence of the fluorine atom at the meta position of the phenyl ring is not expected to cause significant steric hindrance that would force the molecule out of a planar conformation. The bond lengths and angles would be typical for sp² hybridized carbon and nitrogen atoms.
Illustrative Data Table: Expected Optimized Geometrical Parameters for this compound
| Parameter | Expected Value |
| C=O bond length | ~1.23 Å |
| C-N bond length | ~1.35 Å |
| C=C bond length | ~1.34 Å |
| C-F bond length | ~1.36 Å |
| C-N-H bond angle | ~120° |
| O=C-N bond angle | ~123° |
Note: These values are estimations based on computational data for related acrylamide and fluorophenyl compounds.
Vibrational Spectra Calculations
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
For this compound, characteristic vibrational frequencies would include:
N-H stretching: A sharp band around 3300-3400 cm⁻¹.
C=O stretching (Amide I band): A strong absorption in the region of 1650-1680 cm⁻¹.
C=C stretching: A band around 1620-1640 cm⁻¹.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
C-F stretching: A strong band typically found in the 1000-1400 cm⁻¹ range.
Illustrative Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H stretch | ~3350 |
| Aromatic C-H stretch | ~3100-3000 |
| C=O stretch | ~1670 |
| C=C stretch | ~1630 |
| Aromatic C=C stretch | ~1590, ~1480 |
| C-F stretch | ~1250 |
Note: These are unscaled theoretical frequencies and are estimations based on data from similar compounds.
Electronic Properties (e.g., HOMO-LUMO Analysis)
The electronic properties of a molecule are crucial for understanding its reactivity and optical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and is important for its optical properties. nih.gov
In this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the amide group, which are the more electron-rich parts of the molecule. The LUMO is likely to be distributed over the acryloyl group, particularly the C=C and C=O double bonds, which act as electron-accepting regions. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. nih.gov
Illustrative Data Table: Expected Electronic Properties for this compound
| Property | Expected Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV |
Note: These values are estimations based on DFT calculations for analogous molecules and can vary depending on the level of theory and basis set used.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge transfer and delocalization effects within the molecule.
Hyperconjugative Interactions and Charge Delocalization
NBO analysis can quantify the delocalization of electron density from occupied Lewis-type NBOs (bonds or lone pairs) to unoccupied non-Lewis-type NBOs (antibonding or Rydberg orbitals). These interactions, known as hyperconjugative interactions, stabilize the molecule. The stabilization energy (E⁽²⁾) associated with these interactions can be calculated.
For this compound, significant hyperconjugative interactions are expected between:
The lone pair of the nitrogen atom and the antibonding orbital of the adjacent C=O bond (n(N) → π*(C=O)).
The π electrons of the phenyl ring and the antibonding orbitals of adjacent σ bonds.
The π electrons of the C=C double bond and the antibonding orbital of the C=O bond.
These interactions lead to the delocalization of electron density across the molecule, which is a key feature of conjugated systems.
Illustrative Data Table: Expected Major Hyperconjugative Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E⁽²⁾ (kcal/mol) |
| π(C=C) | π(C=O) | ~ 20-30 |
| n(O) | π(C=N) | ~ 15-25 |
| n(N) | π(C=O) | ~ 50-60 |
| π(Phenyl) | π(C=C) | ~ 10-15 |
Note: These are illustrative values based on NBO analyses of similar amide and conjugated systems.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a laser. These materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.
Molecules with a significant NLO response often possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT) upon excitation. In this compound, the fluorophenyl group can act as a weak electron-withdrawing group (acceptor), while the amide nitrogen and the vinyl group can have donor characteristics. The conjugated π-system of the molecule provides the bridge for charge transfer. The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential as an NLO material. researchgate.netscielo.org.mx
Illustrative Data Table: Expected Non-Linear Optical Properties for this compound
| Property | Expected Value (a.u.) |
| Dipole Moment (μ) | ~ 3-4 D |
| Mean Polarizability (α) | ~ 100-120 |
| First Hyperpolarizability (β) | ~ 500-1000 |
Note: These values are estimations based on computational studies of related organic molecules. The actual values are highly dependent on the computational method and basis set.
First-Order Hyperpolarizability Calculations
First-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. Materials with high β values can alter the phase, frequency, or amplitude of light, making them valuable for technologies like frequency doubling and optical switching.
While specific first-order hyperpolarizability calculations for this compound are not extensively detailed in the available literature, the molecular structure provides a basis for theoretical consideration. The compound features a π-conjugated system extending from the phenyl ring through the prop-2-enamide backbone. The fluorine atom on the phenyl ring acts as an electron-withdrawing group, which can induce intramolecular charge transfer—a key requirement for NLO activity.
Computational methods, particularly Density Functional Theory (DFT), are the standard for calculating such properties. These calculations would typically involve optimizing the molecular geometry and then computing the static and dynamic hyperpolarizability values. The results would elucidate the relationship between the electronic structure and the NLO response, offering insights into its potential for use in optical materials. Further dedicated computational studies are necessary to quantify the precise first-order hyperpolarizability of this compound.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational methodologies in medicinal chemistry and materials science. SAR studies explore how the chemical structure of a compound influences its biological activity or physical properties. nih.govmdpi.comnih.gov QSAR advances this by creating mathematical models that quantitatively correlate chemical structure with a specific activity. nih.govnih.gov
The primary goals of these approaches include:
Predicting the biological activity or properties of new compounds. nih.govmdpi.com
Understanding the mechanisms of action for a series of chemicals. nih.gov
Optimizing lead compounds to enhance desired properties.
Reducing the costs and ethical concerns associated with extensive animal testing by prioritizing the synthesis of promising candidates. nih.govnih.gov
QSAR models are developed through a systematic process that involves selecting a dataset of compounds, calculating molecular descriptors, partitioning the data into training and test sets, building a mathematical model, and validating its predictive power. mdpi.comchemrxiv.org For instance, SAR studies on related 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides revealed that specific hydrophobic interactions were critical for high potency as TRPV1 antagonists. nih.gov Similarly, the presence of a fluoro group has been shown to increase the antimetastatic effect in other compounds, highlighting the importance of this substituent in modulating biological activity. mdpi.com
Dimensions of QSAR Analysis
| QSAR Dimension | Description | Key Parameters Considered |
|---|---|---|
| Two-dimensional QSAR (2D-QSAR) | Correlates biological activity with 2D structural properties and physicochemical parameters. nih.gov | Topological indices, molecular refractivity, dipole moment, presence of hydrogen bonds. nih.gov |
| Three-dimensional QSAR (3D-QSAR) | Considers the 3D structure of the molecule and its interaction fields. nih.gov | Steric hindrance, hydrophobic interactions, hydrogen bond donors/acceptors. nih.govmdpi.com |
| Four-dimensional QSAR (4D-QSAR) | Extends 3D-QSAR by including multiple conformations of the ligand. nih.gov | Conformational changes and their effect on 3D parameters. nih.gov |
| Five-dimensional QSAR (5D-QSAR) | Incorporates multiple induced-fit models of the ligand docked within a receptor. nih.gov | Ligand conformations within docked complexes and resulting interaction profiles. nih.gov |
Theoretical Approaches to Structure-Property Relationships
The relationship between a molecule's structure and its properties is governed by fundamental physicochemical principles. nih.gov Theoretical approaches aim to decipher these connections to guide the design of new molecules with enhanced characteristics. nih.gov This involves analyzing how structural modifications influence properties like absorption, distribution, metabolism, and excretion (ADME). nih.gov
At the core of these approaches is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors are the independent variables in a QSAR model.
Common Molecular Descriptors in QSAR
| Descriptor Category | Example Descriptors | Description |
|---|---|---|
| Physicochemical | LogP, Molar Refractivity, Dipole Moment | Represents properties like hydrophobicity, polarizability, and electronic distribution. nih.gov |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the connectivity and branching of atoms within the molecular graph. nih.gov |
| Quantum Chemical | ELUMO, EHOMO, Atomic Charges | Derived from quantum mechanical calculations, these describe electronic properties like electrophilicity and nucleophilicity. nih.gov |
| 3D Field-Based | CoMFA and CoMSIA Fields | Represents steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecule. mdpi.com |
Strategies like bioisosteric replacement (substituting one group with another that has similar physical or chemical properties) and the attachment of solubilizing groups are practical applications derived from understanding these structure-property relationships. nih.gov
Reaction Mechanism Studies (e.g., Intrinsic Reaction Coordinate Analysis)
Understanding the precise mechanism of a chemical reaction is crucial for optimizing reaction conditions and controlling product formation. Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy pathway of a reaction, connecting the transition state (TS) to the corresponding reactants and products. nih.govscm.com This technique serves to validate a proposed reaction mechanism by ensuring that the identified transition state is indeed the correct one for the reaction . researchgate.net
The IRC method is often employed in conjunction with Density Functional Theory (DFT) calculations. nih.gov The process for analyzing a reaction mechanism, such as the synthesis of an enamide derivative via a bimolecular nucleophilic substitution (SN2) reaction, typically follows several key steps. nih.govresearchgate.net
Steps in Intrinsic Reaction Coordinate (IRC) Analysis
| Step | Description | Computational Goal |
|---|---|---|
| 1. Geometry Optimization | The structures of the reactants, products, and a proposed transition state are geometrically optimized to find their lowest energy conformations. nih.gov | Locate stationary points on the potential energy surface. |
| 2. Transition State (TS) Verification | A frequency calculation is performed on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. | Confirm the optimized structure is a first-order saddle point. |
| 3. IRC Calculation | Starting from the TS geometry, the IRC calculation traces the reaction path downhill towards both the reactants and the products. scm.com | Generate the Minimum Energy Path (MEP) for the reaction. |
| 4. Energy Profile Analysis | The energy of the system is plotted against the reaction coordinate, revealing the activation energies for the forward and reverse reactions. nih.govresearchgate.net | Validate the proposed mechanism and quantify its energetic favorability. nih.gov |
In studies of related enamide syntheses, IRC analysis has been successfully used to validate SN2 mechanisms, confirming that a nucleophilic attack leads to the displacement of a leaving group through a single transition state. nih.govresearchgate.net The resulting energy profiles have shown low activation energies, indicating that such reactions can proceed smoothly under mild conditions. nih.gov
Advanced Applications in Chemical Sciences and Materials
Polymer Chemistry and Material Science Applications
The presence of a polymerizable double bond in N-(3-fluorophenyl)prop-2-enamide allows for its incorporation into various polymer structures, enabling the creation of materials with tailored properties and functionalities.
Development of Functional Materials
While direct studies on this compound for creating functional materials are not extensively documented, the broader class of acrylamide-based monomers is widely used in the synthesis of functional polymers. These polymers find applications in coatings, adhesives, and hydrogels due to the versatile reactivity of the amide group. The introduction of a fluorophenyl group, as in this compound, can impart specific properties to the resulting polymer, such as altered hydrophobicity, thermal stability, and specific interactions with other molecules. This makes it a promising candidate for the development of advanced materials with tailored surface properties and improved performance characteristics.
Fabrication of Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers (MIPs) are synthetic materials with recognition sites that are complementary in shape, size, and functionality to a target molecule. While direct use of this compound in MIPs is not widely reported, analogous N-substituted acrylamides have been successfully employed as functional monomers or as part of a functionalized template in their fabrication. mdpi.comnih.govnih.govnih.govresearchgate.net In this approach, a molecule similar in structure to the target analyte is covalently attached to a polymerizable group, such as an acrylamide (B121943). This "dummy template" is then copolymerized with a cross-linking monomer. Subsequent removal of the template leaves behind specific recognition cavities.
For instance, N-(2-arylethyl)-2-methylprop-2-enamides, which share the core acrylamide structure, have been used as functionalized templates for creating MIPs with high affinity for biomolecules like tyramine and L-norepinephrine. mdpi.comnih.govnih.gov The fluorophenyl group in this compound could offer unique interactions, such as dipole-dipole or hydrophobic interactions, within the polymer matrix, potentially leading to MIPs with enhanced selectivity and binding capacity for specific target molecules.
Thermoresponsive Polymer Systems
There is currently limited direct evidence for the use of this compound in thermoresponsive polymer systems. However, the broader class of poly(acrylamide)s, particularly poly(N-isopropylacrylamide) (PNIPAM), is well-known for its thermoresponsive properties, exhibiting a lower critical solution temperature (LCST) in aqueous solutions. The incorporation of different comonomers can modulate the LCST and other properties of these hydrogels. The fluorophenyl group in this compound could potentially influence the hydration and aggregation behavior of the polymer chains, thereby affecting its thermoresponsive characteristics. Further research is needed to explore the potential of this compound in creating novel thermoresponsive materials.
Role as Synthetic Intermediates in Organic Synthesis
Enamides, including this compound, are valuable intermediates in organic synthesis due to the reactivity of both the double bond and the amide functionality. They can participate in a variety of chemical transformations to construct complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active compounds. nih.govnih.govresearchgate.net
The electron-withdrawing nature of the N-acyl group makes the double bond of enamides susceptible to nucleophilic attack, while the amide group itself can be involved in various coupling and cyclization reactions. For example, N-(2-aminophenyl)prop-2-enamide derivatives have been utilized as key intermediates in the synthesis of compounds with potential anticancer activity. google.comsphinxsai.com This suggests that this compound could similarly serve as a precursor for the synthesis of novel bioactive molecules in medicinal chemistry. Its participation in cycloaddition reactions, such as [3+2] cycloadditions, could provide a route to various heterocyclic systems. nih.govdiva-portal.orgacs.org
Bioisosteric Replacements in Chemical Design
The substitution of a phenyl group with a 3-fluorophenyl group is a common and effective strategy in medicinal chemistry known as bioisosteric replacement. nih.govdrughunter.comhyphadiscovery.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The 3-fluorophenyl group in this compound serves as a bioisostere for a phenyl group, offering several potential advantages in drug design.
The fluorine atom at the meta position can significantly alter the electronic properties of the aromatic ring, influencing its interactions with biological targets. frontiersin.org This can lead to improved binding affinity and selectivity for a specific receptor or enzyme. nih.govnih.govfrontiersin.org Furthermore, the introduction of a fluorine atom can block sites of metabolic oxidation, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate. nih.govnih.gov The 3-fluorophenyl group can also modulate the lipophilicity and pKa of a molecule, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Comparison of Physicochemical Properties of Phenyl and 3-Fluorophenyl Groups
| Property | Phenyl Group | 3-Fluorophenyl Group | Impact on Drug Design |
| Electronic Effect | Electron-donating (weak) | Electron-withdrawing | Alters electrostatic interactions with target proteins. |
| Lipophilicity (logP) | ~2.0 | ~2.3 | Can improve membrane permeability and binding to hydrophobic pockets. |
| Metabolic Stability | Susceptible to oxidation | Often blocks metabolic oxidation at the site of fluorination. | Increases drug half-life and reduces formation of toxic metabolites. |
| pKa of nearby groups | Baseline | Can lower the pKa of nearby acidic or basic groups. | Affects ionization state at physiological pH, influencing solubility and receptor binding. |
The strategic incorporation of a 3-fluorophenyl group, as seen in this compound, is a testament to its importance in modern drug discovery for optimizing the potency, selectivity, and pharmacokinetic properties of therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-fluorophenyl)prop-2-enamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via acylation of 3-fluoroaniline with acryloyl chloride under controlled conditions. Evidence from analogous fluorophenyl benzamide derivatives suggests using a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions . Optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of acryloyl chloride) and reaction time (2–4 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity. Monitoring by TLC (Rf ~0.4 in 3:1 hexane/EtOAc) ensures reaction completion.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of NMR (¹H, ¹³C, and ¹⁹F), FTIR, and high-resolution mass spectrometry (HRMS) is essential.
- ¹H NMR : Expect signals for the acrylamide vinyl protons as doublets of doublets (δ 6.3–6.5 ppm, J = 10–17 Hz) and aromatic protons from the 3-fluorophenyl group (δ 7.2–7.6 ppm) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine environment .
- FTIR : Key peaks include C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- HRMS : Exact mass should match the molecular formula C₉H₈FNO (calc. 165.0594 for [M+H]⁺).
Q. How can researchers screen the biological activity of this compound in vitro?
- Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., kinases, hydrolases) and cytotoxicity studies.
- Enzyme Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition kinetics. IC₅₀ values can be determined via dose-response curves .
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with cisplatin as a positive control. Include a solubility check in DMSO/PBS to avoid false negatives .
Advanced Research Questions
Q. How can structural contradictions in crystallographic vs. computational data for this compound be resolved?
- Methodological Answer : Discrepancies between X-ray crystallography and DFT-optimized structures often arise from crystal packing effects.
- Crystallography : Use SHELXL for refinement . Collect high-resolution data (≤1.0 Å) to resolve torsional angles, particularly for the acrylamide moiety. Compare with structurally similar enamide derivatives (e.g., (2Z)-3-(2,4-dichlorophenyl)-N-phenylprop-2-enethioamide, which showed planar geometry in the enamide group ).
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) in gas and solvent phases. Include dispersion corrections (e.g., D3BJ) to account for non-covalent interactions .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Address rapid hydrolysis of the acrylamide group by:
- Structural Modification : Introduce electron-withdrawing substituents (e.g., methyl or methoxy groups) on the phenyl ring to reduce electrophilicity .
- Prodrug Design : Mask the acrylamide as a tert-butyl carbamate, which is cleaved enzymatically in target tissues .
- In Vitro Metabolism Assays : Use liver microsomes (human/rat) with NADPH cofactor to identify major metabolites. LC-MS/MS can detect hydroxylated or glucuronidated derivatives .
Q. How can researchers analyze conflicting bioactivity data across different assay platforms for this compound?
- Methodological Answer : Contradictions may stem from assay sensitivity or off-target effects.
- Dose-Response Validation : Repeat assays in triplicate using orthogonal methods (e.g., fluorescence-based vs. luminescence-based detection).
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm binding to purported targets .
- Data Normalization : Include reference compounds (e.g., staurosporine for kinase inhibition) to calibrate inter-assay variability .
Methodological Notes
- Synthetic Yield Optimization : Pilot reactions under inert atmospheres (N₂/Ar) to prevent acrylamide polymerization .
- Safety Protocols : Follow H313/H333 guidelines for skin/eye protection due to acrylamide toxicity .
- Data Reproducibility : Deposit raw spectral and crystallographic data in public repositories (e.g., Cambridge Structural Database) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
